molecular formula C15H12Cl2N2O3S B4699652 4-[(3,4-dichlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone

4-[(3,4-dichlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone

Cat. No.: B4699652
M. Wt: 371.2 g/mol
InChI Key: TYKRPPAJDGLYPL-UHFFFAOYSA-N
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Description

4-[(3,4-dichlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone, also known as DCBQ, is a synthetic compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoxaline derivatives and has been shown to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-[(3,4-dichlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been demonstrated to possess antioxidant properties and to protect against oxidative stress-induced damage. This compound has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

4-[(3,4-dichlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied in scientific research, and its biological activities have been well characterized. However, this compound also has some limitations. It may exhibit toxicity at high concentrations, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on 4-[(3,4-dichlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties. Another direction for future research is to investigate the potential of this compound as an antioxidant and anti-inflammatory agent for the treatment of various diseases.

Scientific Research Applications

4-[(3,4-dichlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been demonstrated to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells, by inducing apoptosis and cell cycle arrest.

Properties

IUPAC Name

4-[(3,4-dichlorophenyl)methylsulfonyl]-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O3S/c16-11-6-5-10(7-12(11)17)9-23(21,22)19-8-15(20)18-13-3-1-2-4-14(13)19/h1-7H,8-9H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKRPPAJDGLYPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1S(=O)(=O)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3,4-dichlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone
Reactant of Route 2
4-[(3,4-dichlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone
Reactant of Route 3
4-[(3,4-dichlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone
Reactant of Route 4
4-[(3,4-dichlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone
Reactant of Route 5
4-[(3,4-dichlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone
Reactant of Route 6
4-[(3,4-dichlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone

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